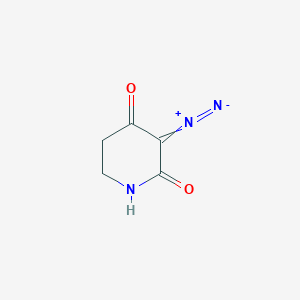![molecular formula C10H14N2 B14322113 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine CAS No. 112291-92-6](/img/structure/B14322113.png)
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylidene group attached to an amino group, making it a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylethylamine with an aldehyde or ketone under acidic conditions to form an imine intermediate. This intermediate is then reduced to yield the desired amine. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Halides such as methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are typical reagents
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines
Scientific Research Applications
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various biochemical pathways. It may also form stable complexes with metal ions, influencing enzymatic activities and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A related compound with similar structural features but lacking the ethylidene group.
Ethylenediamine: Another amine with two amino groups, used in various industrial applications .
Uniqueness
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
112291-92-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(1-phenylethylideneamino)ethanamine |
InChI |
InChI=1S/C10H14N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6H,7-8,11H2,1H3 |
InChI Key |
PRTSTKFVEXTIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


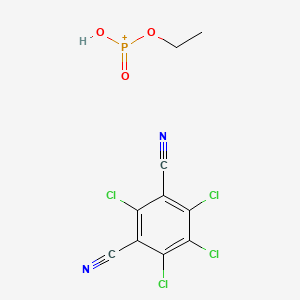
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
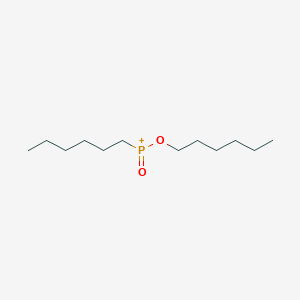
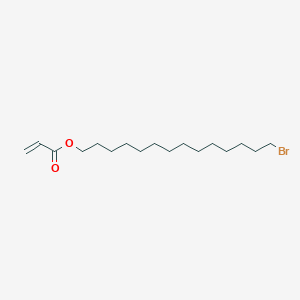
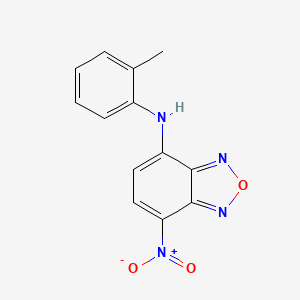
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

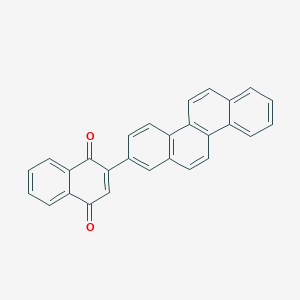

![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
